Product packaging for 2-(1-Naphthyloxy)propanohydrazide(Cat. No.:CAS No. 330177-33-8)

2-(1-Naphthyloxy)propanohydrazide

Cat. No.: B2750391
CAS No.: 330177-33-8
M. Wt: 230.267
InChI Key: MJHKQUIMTCUMQV-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org This fused bicyclic aromatic structure provides a stable, planar, and versatile scaffold that is of central importance in organic chemistry. nbinno.com The delocalized pi-electron system of naphthalene influences its electronic and optical properties, which can be finely tuned through functionalization. nbinno.com

The aromatic nature of the naphthalene core allows it to readily undergo electrophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. nbinno.com This reactivity is fundamental to the synthesis of a vast number of derivatives. nbinno.comacs.org Depending on the position of substitution (alpha or beta), the resulting derivatives can exhibit distinct properties and reactivity patterns. youtube.com

Naphthalene derivatives are not merely academic curiosities; they are integral to numerous applications. They serve as key precursors and intermediates in the synthesis of more complex molecules, including dyes, agrichemicals, and surfactants. wikipedia.orgnbinno.comnih.gov Furthermore, their unique photophysical properties, such as strong fluorescence, high quantum yield, and excellent photostability, make them ideal candidates for the development of organic electronic materials and fluorescent probes. nih.gov The rigid and conjugated framework of the naphthalene moiety is considered an excellent foundation for constructing organic electronic devices. nih.gov

Role of Hydrazide Functionalities in Synthetic Transformations and Molecular Design

The hydrazide functional group, characterized by the -C(=O)NHNH₂ moiety, is an exceptionally valuable tool in organic and medicinal chemistry. mdpi.commdpi.com Derived from carboxylic acids and hydrazine (B178648), hydrazides are stable, often crystalline solids that serve as versatile intermediates in a multitude of synthetic transformations. mdpi.com

One of the most significant applications of hydrazides is their role as synthons for a wide variety of heterocyclic compounds, including five-, six-, and seven-membered rings containing one or more heteroatoms. mdpi.com The hydrazide group contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to react with a diverse range of electrophiles and nucleophiles. mdpi.comresearchgate.net For instance, condensation of a hydrazide with an aldehyde or ketone readily yields a hydrazone, a class of compounds with significant chemical and biological interest. mdpi.comresearchgate.net

In molecular design, the hydrazide group is prized for its ability to form intermolecular hydrogen bonds, which can influence the stability and conformation of molecules. taylorandfrancis.com This feature is particularly useful in the design of supramolecular assemblies and functional materials. taylorandfrancis.com The inherent polarity and hydrogen-bonding capacity of the hydrazide moiety also make it a common feature in the design of molecules intended for biological applications. researchgate.net

Overview of Research Trajectories for Aryloxypropanohydrazide Scaffolds

The aryloxypropanohydrazide scaffold represents a classic example of a "privileged structure" in chemical research. Privileged scaffolds are molecular frameworks that are capable of providing useful ligands for more than one type of biological target. nih.gov This particular scaffold combines an aromatic ring (Ar), an ether linkage, a propyl chain, and a hydrazide group, creating a molecule with defined spatial and electronic properties.

Research into aryloxypropanohydrazide scaffolds is often driven by the desire to create diverse chemical libraries for screening and drug discovery. mdpi.comrsc.org The synthetic accessibility of this scaffold allows for systematic modification at several key points:

The Aromatic Ring: Different aromatic and heteroaromatic systems can be employed to modulate properties like hydrophobicity and electronic character.

The Propyl Chain: Substitution on the chain can introduce stereocenters and alter the conformational flexibility of the molecule.

The Hydrazide Terminus: The hydrazide can be used as a handle for further derivatization, most commonly to form hydrazones, amides, or heterocyclic rings. mdpi.com

This modularity makes the aryloxypropanohydrazide framework an attractive starting point for developing new compounds. The linkage of a bulky aromatic group like naphthalene to the propanohydrazide core, as seen in 2-(1-Naphthyloxy)propanohydrazide, combines the desirable properties of both moieties, leading to compounds with unique three-dimensional shapes that are of interest in various areas of chemical science. rsc.org

Scope and Academic Relevance of Investigating this compound

The specific compound, this compound, is a direct embodiment of the chemical principles discussed. It integrates the rigid, aromatic naphthalene core with the versatile propanohydrazide functionality. The "1-Naphthyloxy" portion indicates that the propanohydrazide group is connected via an ether linkage to the alpha-position of the naphthalene ring system.

The academic relevance of this compound lies in its potential as a building block for more complex molecular architectures. It serves as a key intermediate, for example, in the synthesis of related compounds like (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, which are themselves intermediates for beta-adrenergic blocking agents. nih.gov The hydrazide group is a reactive handle, allowing chemists to readily introduce a wide range of substituents by reacting it with various aldehydes and ketones to form a library of novel hydrazone derivatives.

The investigation of this compound and its derivatives allows researchers to systematically study how the combination of these specific structural motifs influences molecular properties, crystal packing, and reactivity.

Below is a table summarizing the key chemical data for the compound.

PropertyValue
CAS Number 330177-33-8 1int.co.uk
Molecular Formula C₁₃H₁₄N₂O₂ 1int.co.uk
Molecular Weight 230.27 g/mol 1int.co.uk
MDL Number MFCD00553739 1int.co.uk

This foundational data provides the starting point for further chemical exploration and synthesis based on this specific naphthyloxy-substituted propanohydrazide scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B2750391 2-(1-Naphthyloxy)propanohydrazide CAS No. 330177-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-yloxypropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHKQUIMTCUMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Pathways for 2 1 Naphthyloxy Propanohydrazide

Retrosynthetic Analysis of the 2-(1-Naphthyloxy)propanohydrazide Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. nih.govnih.gov For this compound, the analysis begins with the disconnection of the hydrazide functional group. This leads to a key intermediate, an ester or a carboxylic acid derivative of 2-(1-naphthyloxy)propanoic acid.

The primary disconnection involves the amide bond of the hydrazide, suggesting a precursor such as methyl 2-(1-naphthyloxy)propanoate. This ester can be readily synthesized from 2-(1-naphthyloxy)propanoic acid.

Further disconnection of the 2-(1-naphthyloxy)propanoic acid core reveals the ether linkage. This bond can be retrosynthetically broken down into 1-naphthol (B170400) and a suitable three-carbon synthon, such as ethyl 2-bromopropionate. This disconnection points towards a Williamson ether synthesis as a plausible forward synthetic step. scribd.comwvu.edukhanacademy.org This well-established reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.com

Therefore, the retrosynthetic analysis suggests a synthetic route commencing with 1-naphthol and a derivative of propanoic acid, proceeding through the formation of 2-(1-naphthyloxy)propanoic acid or its ester, and culminating in the formation of the target hydrazide.

Classical and Modern Approaches to Propanohydrazide Formation

The formation of the propanohydrazide moiety is a critical step in the synthesis of the title compound. Both classical and modern methods are available for this transformation.

Ester Precursor Hydrolysis and Hydrazinolysis

A widely employed and classical method for the synthesis of hydrazides is the hydrazinolysis of a corresponding ester precursor. tubitak.gov.tr In this approach, an ester, such as methyl 2-(1-naphthyloxy)propanoate, is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). tubitak.gov.tr This nucleophilic acyl substitution reaction typically proceeds under reflux conditions in a suitable solvent like methanol (B129727) or ethanol (B145695) to yield the desired this compound.

This method is advantageous due to the ready availability of ester precursors and the generally high yields of the hydrazide product. The reaction of methyl [3-(2-oxobenzothiazolin-3-yl)]propanoate with hydrazine hydrate to produce 3-(2-oxobenzothiazolin-3-yl)propanohydrazide serves as a comparable example of this transformation. tubitak.gov.tr

Direct Synthesis Routes

While the hydrazinolysis of esters is a reliable method, modern approaches have been developed for the direct conversion of carboxylic acids to hydrazides, bypassing the need for an ester intermediate. These direct routes can offer increased efficiency and atom economy.

One such method involves the use of coupling agents to activate the carboxylic acid, followed by reaction with hydrazine. For instance, a process utilizing 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to form an activated ester or amide in situ, which then readily reacts with hydrazine to form the hydrazide. chemicalbook.com This approach has been shown to be effective for a variety of carboxylic acids, providing the desired hydrazides in excellent yield and purity under mild conditions. chemicalbook.com

Another direct method involves a solvent-free grinding technique. In this eco-friendly approach, the carboxylic acid is ground with hydrazine hydrate in a mortar and pestle at room temperature. wikipedia.org This method avoids the use of organic solvents and simplifies the work-up procedure, offering a green alternative for the synthesis of hydrazides. wikipedia.org

Furthermore, continuous flow processes have been developed for the synthesis of acid hydrazides from carboxylic acids, offering scalability and enhanced control over reaction parameters. rsc.org

Stereoselective Synthesis and Enantiomeric Resolution Strategies for Chiral Propanohydrazides

The this compound molecule contains a chiral center at the C2 position of the propionyl group. Therefore, the synthesis of enantiomerically pure forms is of significant interest. This can be achieved through stereoselective synthesis or by the resolution of racemic mixtures.

Asymmetric Catalysis in Naphthyloxy-substituted Systems

Asymmetric catalysis offers a direct route to enantiomerically enriched products from prochiral precursors. For the synthesis of chiral 2-(1-naphthyloxy)propanoic acid derivatives, several catalytic asymmetric methods can be envisioned.

One promising strategy is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor. Iridium-catalyzed asymmetric hydrogenation of α-aryloxy α,β-unsaturated carboxylic acids using chiral spiro phosphino-oxazoline ligands has been shown to produce chiral α-aryloxy carboxylic acids with high enantioselectivities. nih.gov A similar approach could be applied to a vinyl ether precursor derived from 1-naphthol. Ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers has also been demonstrated to be highly efficient. rsc.org

Another avenue involves the use of chiral Lewis acid catalysts. wikipedia.org These catalysts can activate substrates and control the stereochemical outcome of a reaction. For example, a chiral Lewis acid could be employed in a Michael addition of 1-naphthol to a prochiral acrylate (B77674) derivative.

Kinetic Resolution Techniques for Racemic Intermediates

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. Lipases, in particular, have been successfully used for the resolution of racemic esters and alcohols. For instance, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a structurally related intermediate for the β-blocker propranolol, has been achieved with high enantioselectivity using lipases. researchgate.net This suggests that a similar enzymatic resolution of a racemic ester of 2-(1-naphthyloxy)propanoic acid could be a viable strategy. The enzymatic kinetic resolution of racemic Naproxen (B1676952) methyl ester, which also possesses a 2-arylpropionic acid motif, further supports the feasibility of this approach. mdpi.com

Chemical kinetic resolution provides an alternative to enzymatic methods. A novel method for the kinetic resolution of racemic 2-aryloxypropanoic acids has been developed using enantioselective esterification. uniroma1.itanr.fr This method employs a chiral acyl-transfer catalyst, such as (+)-benzotetramisole, to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer and the esterified product. uniroma1.itanr.fr This technique has been shown to be effective for a variety of 2-aryloxypropanoic acids. uniroma1.itanr.fr

Below is a table summarizing the different synthetic strategies discussed:

Strategy Description Key Reagents/Catalysts Advantages Reference(s)
Retrosynthesis Disconnection of hydrazide and ether linkages.-Logical planning of synthesis. nih.govnih.govscribd.comwvu.edukhanacademy.orgmasterorganicchemistry.com
Ester Hydrazinolysis Conversion of an ester precursor to the hydrazide.Hydrazine hydrateWell-established, generally high yields. tubitak.gov.tr
Direct Hydrazide Synthesis Formation of hydrazide directly from the carboxylic acid.HOBt/EDC, Solvent-free grindingBypasses ester formation, can be more efficient and greener. chemicalbook.comwikipedia.orgrsc.org
Asymmetric Catalysis Direct synthesis of an enantiomerically enriched product.Chiral Ir or Ru catalysts, Chiral Lewis acidsDirect access to chiral compounds. wikipedia.orgnih.govrsc.org
Enzymatic Kinetic Resolution Separation of enantiomers using an enzyme.LipasesHigh enantioselectivity, mild reaction conditions. researchgate.netmdpi.com
Chemical Kinetic Resolution Separation of enantiomers using a chiral chemical reagent.(+)-BenzotetramisoleEffective for 2-aryloxypropanoic acids. uniroma1.itanr.fr

Chiral Auxiliary Approaches

The synthesis of enantiomerically pure this compound relies on the stereoselective synthesis of its precursor, 2-(1-Naphthyloxy)propanoic acid. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of the synthesis, allowing for the selective production of a desired enantiomer. wikipedia.org These auxiliaries are stereogenic groups temporarily incorporated into the substrate to direct the formation of a new stereocenter. wikipedia.org

A common strategy involves the use of a chiral auxiliary to introduce the desired chirality in the propanoic acid backbone. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of 2-(1-Naphthyloxy)propanoic acid are not extensively documented in publicly available literature, the principles can be inferred from the synthesis of structurally similar 2-aryloxypropanoic acids.

One potential approach involves the alkylation of a chiral oxazolidinone auxiliary. The oxazolidinone, serving as the chiral auxiliary, can be acylated with a 1-naphthyloxyacetyl group, followed by diastereoselective alkylation with a methyl halide. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 2-(1-Naphthyloxy)propanoic acid. The choice of the oxazolidinone auxiliary and the reaction conditions would determine the stereochemical outcome. Polymer-supported chiral auxiliaries, such as those based on Evans oxazolidin-2-one, have also been developed to facilitate purification and recycling of the auxiliary. bath.ac.uk

Another relevant technique is kinetic resolution. This method can be applied to a racemic mixture of 2-(1-Naphthyloxy)propionyl chloride, an activated form of the corresponding acid. By reacting the racemic mixture with a chiral amine, diastereomeric amides are formed at different rates. urfu.ru This difference in reaction rates allows for the separation of the unreacted enantiomer of the acyl chloride or the separation of the diastereomeric amides, which can then be hydrolyzed to yield the enantiomerically pure acid. urfu.ru The efficiency of such a resolution is dependent on the choice of the chiral resolving agent and the reaction conditions. urfu.ru For instance, studies on the kinetic resolution of racemic 2-aryloxy propionyl chlorides have demonstrated high stereoselectivity with certain chiral amines. urfu.ru

Furthermore, chiral stationary phases in high-performance liquid chromatography (HPLC) can be employed for the analytical and preparative separation of enantiomers of 2-aryloxycarboxylic acids, including 2-(1-Naphthyloxy)propanoic acid. researchgate.netresearchgate.net This chromatographic method allows for the isolation of highly pure enantiomers. researchgate.netresearchgate.net

Chiral Auxiliary/Method Description Potential Application to this compound Synthesis
Chiral Oxazolidinones Temporarily incorporated to direct stereoselective alkylation.Acylation with a 1-naphthyloxyacetyl group followed by methylation and auxiliary cleavage to yield enantiopure 2-(1-Naphthyloxy)propanoic acid.
Kinetic Resolution Reaction of racemic 2-(1-Naphthyloxy)propionyl chloride with a chiral amine to form diastereomeric amides at different rates.Separation of unreacted enantiomer or diastereomeric amides to obtain enantiopure 2-(1-Naphthyloxy)propanoic acid after hydrolysis.
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.Preparative separation of enantiomers of 2-(1-Naphthyloxy)propanoic acid to obtain optically pure starting material for the hydrazide synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Reactions

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. semanticscholar.org For the synthesis of this compound, a solvent-free approach could be applied to the final step: the conversion of a 2-(1-Naphthyloxy)propanoic acid ester to the corresponding hydrazide.

This transformation can be achieved by reacting the ester directly with hydrazine hydrate under solvent-free conditions. In some instances, grinding the reactants together can provide sufficient energy to initiate and complete the reaction. rjptonline.org This method has been reported for the synthesis of other hydrazides and offers advantages such as reduced reaction times, simplified work-up procedures, and higher yields. rjptonline.org

Another possibility is the direct, solvent-free reaction of 2-(1-Naphthyloxy)propanoic acid with hydrazine hydrate, potentially with the aid of a solid-supported catalyst or microwave irradiation to drive the reaction to completion.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govillinois.edu The use of microwave irradiation can be particularly beneficial for the synthesis of this compound.

A plausible microwave-assisted route involves the direct reaction of 2-(1-Naphthyloxy)propanoic acid with hydrazine hydrate. This one-step method has been successfully applied to the synthesis of other acid hydrazides, significantly shortening the reaction time from hours to minutes. jst.go.jp

Alternatively, a two-step microwave-assisted process can be envisioned. First, the esterification of 2-(1-Naphthyloxy)propanoic acid can be accelerated using microwave heating. Subsequently, the resulting ester can be converted to the hydrazide via a microwave-assisted reaction with hydrazine hydrate. arabjchem.org This approach has been demonstrated for the synthesis of naproxen hydrazide, a structurally analogous compound. researchgate.net The use of microwave irradiation in these steps can enhance the efficiency of the synthesis. arabjchem.org

Microwave-Assisted Method Reactants Key Advantages
One-Step Synthesis 2-(1-Naphthyloxy)propanoic acid, Hydrazine hydrateReduced reaction time, simplified procedure.
Two-Step Synthesis 1. 2-(1-Naphthyloxy)propanoic acid, Alcohol2. 2-(1-Naphthyloxy)propanoic acid ester, Hydrazine hydratePotentially higher overall yield and purity through isolation of the intermediate ester.

Catalyst Development for Enhanced Efficiency

The development of efficient catalysts is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with higher selectivity and atom economy. For the synthesis of this compound, catalyst development can focus on the two primary steps: the formation of the 2-(1-Naphthyloxy)propanoic acid ester and its subsequent conversion to the hydrazide.

Esterification Catalysts: The esterification of 2-(1-Naphthyloxy)propanoic acid is typically acid-catalyzed. While traditional mineral acids like sulfuric acid are effective, the development of solid acid catalysts offers significant advantages in terms of reusability and reduced corrosive waste. researchgate.net Examples of solid acid catalysts that could be employed include ion-exchange resins, zeolites, and supported heteropoly acids. These catalysts can be easily separated from the reaction mixture by filtration, simplifying the purification process. researchgate.net

Chemical Reactivity and Derivatization of 2 1 Naphthyloxy Propanohydrazide

Reactions of the Hydrazide Moiety

The hydrazide group in 2-(1-Naphthyloxy)propanohydrazide is characterized by the presence of two adjacent nitrogen atoms, with the terminal amino group (-NH2) being highly nucleophilic. This allows the compound to readily participate in reactions with various electrophiles.

The terminal nitrogen atom of the hydrazide can be readily acylated or sulfonylated. Acylation reactions, typically involving the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine, lead to the formation of stable N,N'-diacylhydrazine derivatives. ijper.org These reactions are fundamental for building more complex molecular architectures. For instance, reaction with an acyl chloride (R-COCl) would yield an N-acyl-N'-(2-(1-naphthyloxy)propanoyl)hydrazine.

Similarly, sulfonylation can be achieved by reacting the hydrazide with sulfonyl chlorides (R-SO2Cl), affording the corresponding N-sulfonylhydrazide derivatives. These acylation reactions are often the first step toward synthesizing specific heterocyclic compounds. For example, the reaction of a hydrazide with an isothiocyanate yields a 1-acylthiosemicarbazide, which is a key intermediate for synthesizing 1,2,4-triazole-thiones. tubitak.gov.tr

This compound readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. The nucleophilic terminal amine of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone, which is a specific type of Schiff base, characterized by a C=N-NH-C=O structural motif. This reaction typically proceeds under mild acidic catalysis.

A specific example is the reaction of this compound with 2-chloro-3-quinolinecarboxaldehyde. The condensation results in the formation of N'-((2-chloro-3-quinolinyl)methylene)-2-(1-naphthyloxy)propanohydrazide. sigmaaldrich.com

Table 1: Example of Schiff Base Formation

Reactant 1 Reactant 2 Product Name CAS Number

These hydrazone derivatives are not only stable compounds in their own right but also serve as crucial intermediates for further chemical transformations, particularly oxidative cyclization reactions to form heterocyclic rings like 1,3,4-oxadiazoles. nih.gov

The hydrazide moiety is a cornerstone for synthesizing five-membered heterocyclic rings. Through cyclocondensation reactions, where a reaction leads to both ring formation and the elimination of a small molecule like water, this compound can be converted into various biologically relevant heterocycles. The specific heterocycle formed depends on the nature of the second reactant, which provides the additional atoms needed to complete the ring. Common examples of such heterocycles include 1,2,4-triazoles and 1,3,4-oxadiazoles.

Synthesis of Fused Heterocyclic Compounds from this compound Derivatives

The derivatized forms of this compound, such as the acylhydrazones (Schiff bases) or acylthiosemicarbazides, are pivotal starting materials for creating more complex fused heterocyclic systems.

The 1,2,4-triazole (B32235) ring system can be synthesized from this compound through a multi-step process. A common and effective method involves the initial reaction of the hydrazide with an isothiocyanate (R-N=C=S). tubitak.gov.tr This addition reaction forms a 4-substituted-1-(2-(1-naphthyloxy)propanoyl)thiosemicarbazide intermediate.

This thiosemicarbazide (B42300) derivative is then subjected to cyclization. Heating this intermediate in the presence of a base, such as sodium hydroxide, induces an intramolecular cyclocondensation reaction. The process involves the elimination of a water molecule to form the stable, five-membered 1,2,4-triazole-5-thione ring. tubitak.gov.trscispace.com

Table 2: General Synthesis of 4-Substituted-3-[1-(1-naphthyloxy)ethyl]-1,2,4-triazole-5-thiones

Step Reactants Intermediate/Product Reaction Type
1 This compound + Substituted Isothiocyanate 4-Substituted-1-(2-(1-naphthyloxy)propanoyl)thiosemicarbazide Acylation/Addition

1,3,4-Oxadiazoles are another important class of heterocycles readily synthesized from hydrazide precursors. Several synthetic routes exist to convert this compound into 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

One established method involves a two-step process starting from the corresponding naphthyloxyacetic acid hydrazide, a close structural analogue. The hydrazide is first reacted with carbon disulfide (CS2) in an alcoholic solution of potassium hydroxide. This reaction yields a potassium dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) and water to form the 5-[ (1-naphthyloxy)methyl]-1,3,4-oxadiazole-2-thione. nih.gov

Alternatively, reacting the hydrazide with cyanogen (B1215507) bromide (CNBr) can yield the 2-amino-5-[ (1-naphthyloxy)methyl]-1,3,4-oxadiazole derivative. ijper.org Another widely used method is the dehydrative cyclization of N,N'-diacylhydrazine precursors using dehydrating agents like phosphorus oxychloride (POCl3). ijper.orgnih.gov

Table 3: Selected Synthetic Routes to 1,3,4-Oxadiazole Derivatives

Reagent(s) Resulting 1,3,4-Oxadiazole Derivative Type
Carbon Disulfide (CS2) / Potassium Hydroxide (KOH) 1,3,4-Oxadiazole-2-thione
Cyanogen Bromide (CNBr) 2-Amino-1,3,4-oxadiazole

Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives typically involves the reaction of a carbohydrazide (B1668358) with various isothiocyanates. researchgate.netnih.govresearchgate.net This reaction generally proceeds by heating the reactants in a solvent such as ethanol (B145695). tubitak.gov.tr The resulting acylthiosemicarbazides are versatile intermediates themselves, known for their wide range of biological activities and as precursors for the synthesis of various heterocycles like 1,2,4-triazoles and thiadiazoles. tubitak.gov.trchemmethod.com While this synthetic route is well-established for many hydrazides, including the structurally similar 1-(1-Naphthyloxy)acetyl-4-substituted-3-thiosemicarbazides, specific studies detailing the synthesis and characterization of thiosemicarbazide derivatives starting from this compound are not present in the reviewed literature.

Other Nitrogen- and Oxygen-Containing Heterocycles

Carbohydrazides are fundamental building blocks in heterocyclic synthesis. They can undergo cyclization reactions with various reagents to form five- or six-membered rings containing nitrogen and oxygen atoms. organic-chemistry.orgnih.gov For instance, condensation with aldehydes or ketones yields hydrazones (Schiff bases), which can be further cyclized. researchgate.net Reaction with compounds like carbon disulfide can lead to the formation of oxadiazole or thiadiazole rings, while reactions with dicarbonyl compounds can yield pyridazine (B1198779) derivatives. chemmethod.com The synthesis of various heterocycles such as pyrazoles, indolizines, and quinolines often utilizes related starting materials. nih.gov However, the application of these synthetic methodologies specifically to this compound and the characterization of the resulting heterocyclic products have not been documented in the available scientific literature.

Metal Complexation Studies of this compound and its Schiff Bases

The coordination chemistry of hydrazides and their Schiff base derivatives is an extensive field of study. These molecules can act as versatile ligands, coordinating with a wide range of metal ions to form stable complexes with interesting structural and electronic properties. nih.govcore.ac.uk

Coordination Chemistry and Ligand Properties

Hydrazides and their Schiff base derivatives are known to act as bi-, tri-, or tetradentate ligands. researchgate.netrsc.org Coordination typically occurs through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety, and, in the case of Schiff bases, through the imine nitrogen. rsc.orgmdpi.com The naphthyloxy group in this compound could also potentially participate in coordination, although this is less common. The resulting metal complexes can exhibit various coordination geometries depending on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. nih.govnih.gov Despite these general principles, specific studies detailing the coordination behavior and ligand properties of this compound or its Schiff bases are absent from the reviewed literature.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes is typically confirmed and studied using various spectroscopic techniques. nih.govuobaghdad.edu.iqsemanticscholar.org

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups of the hydrazide upon coordination to a metal ion provide direct evidence of complexation. nih.gov The appearance of new bands at lower frequencies can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. semanticscholar.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination geometry around the metal center. nih.govnih.gov

NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the ligand and its complexes in solution, with shifts in proton and carbon signals indicating the coordination sites. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight and confirm the stoichiometry of the synthesized complexes. uobaghdad.edu.iq

While these techniques are standard for characterizing metal complexes, no spectroscopic data has been published for complexes synthesized with this compound.

Investigation of Metal-Ligand Stoichiometry and Geometry

The stoichiometry of metal-ligand complexes in solution is often determined using spectrophotometric methods such as the mole-ratio method or Job's method (method of continuous variations). libretexts.orgscribd.comresearchgate.net These methods involve monitoring the absorbance of solutions containing varying ratios of the metal and ligand to determine the ratio at which the complex concentration is maximized, thus revealing the stoichiometry (e.g., 1:1, 1:2, or 2:1 metal-to-ligand). libretexts.orgresearchgate.net The geometry of the resulting complexes (e.g., octahedral, tetrahedral, square planar) is then inferred from a combination of elemental analysis, magnetic susceptibility measurements, and spectroscopic data. nih.govuobaghdad.edu.iqnih.gov Regrettably, no such investigations detailing the stoichiometry or geometry of metal complexes involving this compound have been reported.

Structure Activity Relationship Sar Investigations for 2 1 Naphthyloxy Propanohydrazide Derivatives

Molecular Design Principles for Modulating Bioactivity Profiles (Excluding Clinical Outcomes)

The molecular design of derivatives based on the 2-(1-naphthyloxy)propanohydrazide scaffold is rooted in established medicinal chemistry principles. The core structure presents multiple sites for modification, including the naphthyl ring, the propanohydrazide linker, and the terminal hydrazide group. A primary strategy involves the synthesis of hydrazones, which are readily formed by condensing the parent hydrazide with various aldehydes and ketones. This approach introduces significant structural diversity at the terminus of the molecule, allowing for a broad exploration of chemical space. d-nb.infoturkjps.org

Computational methods and generative deep learning models, such as chemical language models (CLMs), are increasingly being employed to guide the design of novel bioactive compounds. nih.govchemrxiv.orgnih.gov These data-driven approaches can generate focused virtual libraries of molecules with desired properties, leveraging both the structural and bioactivity information of known ligands. nih.govchemrxiv.org By fine-tuning these models on known inhibitors of a specific target, researchers can predict the bioactivity of newly designed molecules and prioritize them for synthesis and testing. nih.govnih.gov This strategy helps in identifying key structural features and physicochemical properties that correlate with higher potency, thereby accelerating the discovery of lead compounds. nih.govfrontiersin.org The goal is to create derivatives with improved potency and optimized physicochemical properties, such as lipophilicity and solubility, which are critical for molecular interactions. frontiersin.orgmdpi.com

Exploration of Substituent Effects on Molecular Interactions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. SAR studies have shown that the introduction of different functional groups can profoundly influence the compound's interaction with biological targets. mdpi.com For instance, in related hydrazone series, the electronic properties of substituents on the aromatic rings play a crucial role. The presence of electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with amino acid residues in a target protein's binding site. mdpi.commdpi.com

Ligand Binding Studies and Enzymatic Inhibition Assays (In Vitro)

Derivatives of hydrazides and hydrazones have been extensively evaluated as inhibitors of various enzymes, with monoamine oxidases (MAOs) being a prominent target. The hydrazide/hydrazine (B178648) class of compounds includes some of the earliest known MAO inhibitors. mdpi.com In vitro assays are fundamental to determining the inhibitory potency and selectivity of these compounds.

A common method is the in vitro fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂) in a horseradish peroxidase-coupled reaction. mdpi.com This allows for the sensitive detection of MAO-A and MAO-B activity and the quantification of inhibition. mdpi.com The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

For example, in a study of novel hydrazone derivatives, compounds were screened for their ability to inhibit human MAO-A and MAO-B. The results identified derivatives with potent and selective activity. mdpi.com Compound 2b emerged as a particularly potent and selective inhibitor of hMAO-A. mdpi.com Kinetic studies further revealed that the inhibition was competitive and irreversible, indicating a strong interaction with the enzyme's active site. mdpi.com Such binding can be further investigated using techniques like surface plasmon resonance (SPR), which provides detailed kinetic data (association and dissociation rates) of the ligand-receptor interaction. mdpi.comnih.gov

Table 1: In Vitro Inhibitory Activity of Selected Hydrazone Derivatives against hMAO Enzymes

Data sourced from a study on synthetic hydrazone derivatives, demonstrating potent and selective inhibition of monoamine oxidase A (hMAO-A). mdpi.com

Antimicrobial Activity Studies of Naphthyloxypropanohydrazide Derivatives (In Vitro)

The hydrazone functional group is a well-established pharmacophore in the design of antimicrobial agents. d-nb.infoturkjps.org Derivatives incorporating this moiety have been tested against a range of pathogenic bacteria and fungi to determine their efficacy. The standard method for evaluating antimicrobial activity is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that visibly inhibits microbial growth. d-nb.infoturkjps.org

Naphthoquinone derivatives, which share the naphthyl core with the title compound, have shown significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov For instance, 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) was found to be highly effective against various staphylococci, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 30 to 125 µg/mL. nih.gov Similarly, studies on other heterocyclic hydrazone derivatives have demonstrated moderate to good activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. turkjps.orgbiointerfaceresearch.com The activity is often influenced by the specific heterocyclic system attached to the hydrazone core. biointerfaceresearch.com

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Hydrazone Derivatives

Data represents MIC values from a study on hydrazone and pyrazoline derivatives against various bacterial strains. turkjps.org

The antifungal potential of related hydrazone and triazole derivatives has also been investigated. turkjps.orgnih.gov For example, a hydrazone derivative showed moderate activity against the model fungus Candida albicans with an MIC of 128 µg/mL. turkjps.org In other studies, novel triazole derivatives, which can be synthesized from hydrazide precursors, have exhibited promising antifungal activity against pathogenic yeasts like Candida parapsilosis. nih.gov One cysteine-derived triazole showed particularly potent activity with an MIC value as low as 3.125 µg/mL, suggesting it may act by inhibiting the fungal enzyme 14α-demethylase. nih.gov

Table 3: Antifungal Activity (MIC, µg/mL) of Selected Derivatives Against Candida Species

Data compiled from studies on hydrazone/pyrazoline turkjps.org and triazole nih.gov derivatives.

Other Mechanistic Biological Investigations (In Vitro, e.g., Antioxidant Capacity)

Beyond enzymatic inhibition and antimicrobial effects, derivatives containing hydrazide and phenolic moieties are often investigated for their antioxidant potential. nih.govmdpi.commdpi.com The ability of a compound to scavenge free radicals is a key measure of its antioxidant capacity. Standard in vitro assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the cupric reducing antioxidant capacity (CUPRAC) assay. mdpi.comnih.govmdpi.comnih.gov

Studies on new oxindole (B195798) derivatives, synthesized from precursors structurally related to the hydrazide family, have shown moderate to good antioxidant activity in the DPPH assay. nih.gov The activity is often concentration-dependent, and substitutions on the aromatic rings can significantly enhance the radical scavenging potential. nih.gov Similarly, the synthesis of hybrid molecules combining quinazolin-4(3H)-one with polyphenolic hydrazones has yielded compounds with high antioxidant activity, sometimes comparable to standards like ascorbic acid and Trolox. mdpi.com The addition of multiple phenolic hydroxyl groups, such as in pyrogallol (B1678534) derivatives, has been shown to dramatically increase antioxidant capacity by enhancing the molecule's ability to donate electrons and chelate metal ions. mdpi.com

Table 4: Antioxidant Activity of Selected Polyphenolic Hydrazone Derivatives

Data from a study on polyphenolic derivatives of quinazolin-4(3H)-one, showing high antioxidant capacity in CUPRAC and FRAP assays. mdpi.com

Table of Mentioned Compounds

Computational and Theoretical Investigations of 2 1 Naphthyloxy Propanohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties with high accuracy. For a molecule such as 2-(1-Naphthyloxy)propanohydrazide, these calculations provide a foundational understanding of its intrinsic properties.

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement and energies of electrons within a molecule. For this compound, this analysis would typically be performed using Density Functional Theory (DFT), a computational method that balances accuracy with computational cost.

Key aspects of the electronic structure analysis of this compound would include:

Geometric Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient. In this compound, the oxygen and nitrogen atoms of the hydrazide group and the oxygen of the ether linkage are expected to be electron-rich, while the aromatic naphthyl group will have a delocalized electron cloud.

Electrostatic Potential (ESP) Mapping: An ESP map visualizes the electrostatic potential on the electron density surface. For this compound, this map would highlight the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack and the electropositive hydrogen atoms of the hydrazide group as potential sites for nucleophilic interaction.

Illustrative Data Table for Electronic Properties of this compound (Theoretical)

PropertyCalculated ValueUnit
Ground State Energy[Example Value]Hartrees
Dipole Moment[Example Value]Debye
Electron Affinity[Example Value]eV
Ionization Potential[Example Value]eV

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding and reactivity. researchgate.net For this compound, an analysis of its molecular orbitals would provide insights into its electronic transitions and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be located on the electron-rich naphthyloxy and hydrazide moieties, while the LUMO may be distributed over the aromatic system.

Illustrative Data Table for Molecular Orbital Properties of this compound (Theoretical)

ParameterEnergy (eV)
HOMO Energy[Example Value]
LUMO Energy[Example Value]
HOMO-LUMO Gap[Example Value]

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. ijstr.org For this compound, MD simulations would reveal its conformational flexibility and interactions with its environment.

Conformational Search: this compound has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational space to identify low-energy, stable conformations.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water), MD can provide insights into how the solvent affects the molecule's conformation and dynamics.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) analysis of the MD trajectory would indicate the flexibility of different parts of the molecule. It is expected that the propanohydrazide chain would exhibit higher flexibility compared to the rigid naphthyl group.

Docking Studies and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, docking is often used to predict the binding mode of a small molecule ligand to a protein target.

For this compound, docking studies would involve:

Target Identification: First, a biologically relevant protein target would be identified.

Binding Site Prediction: The docking algorithm would then predict the most likely binding site of this compound on the protein surface.

Interaction Analysis: The results would be analyzed to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex. The hydrazide group of this compound, with its hydrogen bond donors and acceptors, would be expected to form key hydrogen bonding interactions with the protein.

Illustrative Data Table for Docking of this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)[Example Value]
Interacting Residues[Example Amino Acid Residues]
Hydrogen Bonds[Example Number of H-bonds]
Hydrophobic Interactions[Example Interacting Residues]

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology (Excluding Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A hypothetical QSAR study involving this compound would entail:

Dataset Collection: A dataset of structurally similar compounds with their experimentally determined biological activities would be required.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound in the dataset, including this compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical model that correlates the descriptors with the biological activity.

Activity Prediction: The developed QSAR model could then be used to predict the biological activity of new or untested compounds, including this compound, based on their calculated descriptors.

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

For this compound, these predictions would include:

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using quantum chemical methods. This would help in assigning the characteristic peaks in an experimental IR spectrum, such as the N-H and C=O stretching vibrations of the hydrazide group and the C-O-C stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted. These theoretical chemical shifts can aid in the interpretation and assignment of experimental NMR spectra.

UV-Visible Spectroscopy: The electronic transitions and the corresponding absorption wavelengths (λmax) can be calculated using Time-Dependent DFT (TD-DFT). This would provide insights into the electronic absorption properties of the molecule, which are expected to be dominated by the naphthyl chromophore.

Illustrative Data Table for Predicted Spectroscopic Data of this compound

SpectroscopyPredicted Peak/ShiftAssignment
IR (cm⁻¹)[Example Value]N-H stretch
IR (cm⁻¹)[Example Value]C=O stretch
¹H NMR (ppm)[Example Value]Aromatic protons
¹³C NMR (ppm)[Example Value]Carbonyl carbon
UV-Vis (nm)[Example Value]π → π* transition

Analytical and Spectroscopic Characterization of 2 1 Naphthyloxy Propanohydrazide and Its Derivatives

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. The choice of method depends on the compound's volatility, polarity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like 2-(1-Naphthyloxy)propanohydrazide. Its high resolution and sensitivity make it ideal for determining purity and quantifying impurities.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, standard reversed-phase conditions are typically effective for compounds of this nature. A C18 column is commonly used as the stationary phase due to its versatility in separating moderately polar organic molecules. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components. Detection is typically achieved using a UV detector, set to a wavelength where the naphthyl chromophore exhibits strong absorbance (e.g., ~280 nm). For related hydrazide derivatives, derivatization may be used to enhance detection sensitivity in LC-MS/MS analysis. ddtjournal.comresearchgate.net

Parameter Typical Condition
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis Diode Array Detector (DAD)
Wavelength ~280 nm
Flow Rate 1.0 mL/min

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For this compound, direct analysis by GC can be challenging due to its relatively high molecular weight and the presence of polar functional groups, which can lead to poor peak shape and thermal degradation.

Research Findings: Direct GC analysis of hydrazides is uncommon. More often, derivatization is required to convert the polar N-H groups into less polar, more volatile moieties (e.g., silylation) to improve chromatographic behavior. The analysis of related naphthalene (B1677914) metabolites, such as 1,2-dihydroxynaphthalene, has been successfully performed using GC coupled with tandem mass spectrometry (GC-MS/MS) after a derivatization step. nih.gov Such an approach provides both high-resolution separation and definitive structural identification based on mass fragmentation patterns.

Parameter Typical Condition (Post-Derivatization)
Stationary Phase (Column) Capillary column (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Temperature Program Ramped oven temperature (e.g., 100°C to 300°C)
Injector Temperature ~280°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used for monitoring reaction progress, identifying compounds, and determining purity. google.comaablocks.com

Research Findings: For hydrazide derivatives, TLC is a standard analytical tool. mdpi.com In the synthesis of pyrazolines from a closely related hydrazide, 2-(1-naphthyloxy)acetyl hydrazide, TLC was used to confirm the purity of the products. tandfonline.com The stationary phase is typically silica (B1680970) gel 60 F254, which contains a fluorescent indicator allowing for the visualization of UV-active compounds under a UV lamp (at 254 nm). A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is a common mobile phase for such compounds. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Parameter Typical Condition
Stationary Phase Silica gel 60 F254 coated aluminum or glass plates
Mobile Phase n-Hexane / Ethyl Acetate (e.g., 75:25 v/v) nih.gov
Visualization UV light (254 nm) or chemical staining (e.g., iodine vapor)
Expected Rf Value Dependent on exact solvent system, typically 0.3 - 0.6

Spectroscopic Identification and Structural Elucidation Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework of a molecule. azooptics.comresearchgate.net

Research Findings: Specific NMR data for this compound is not readily published, but the expected spectrum can be accurately predicted based on its structure and data from analogous compounds. tandfonline.comnih.gov

¹H-NMR: The proton NMR spectrum would exhibit distinct signals for each type of proton. The seven protons of the naphthyl group would appear in the aromatic region (δ 7.0-8.5 ppm). The methine (-CH-) proton adjacent to the oxygen and the methyl (-CH₃) protons of the propionyl group would likely appear as a quartet and a doublet, respectively, due to spin-spin coupling. The protons of the hydrazide group (-NH-NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C-NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. bhu.ac.inlibretexts.org The spectrum of this compound would be expected to show 13 distinct signals. The ten carbons of the naphthyl ring would resonate in the δ 110-155 ppm range. The carbonyl carbon (C=O) of the hydrazide group would appear significantly downfield, typically in the δ 165-175 ppm region. The carbons of the propionyl group (-CH- and -CH₃) and the carbon attached to the ether oxygen would appear in the upfield region of the spectrum.

Expected ¹H-NMR Data (in DMSO-d₆)

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Naphthyl) 7.0 - 8.5 Multiplet (m)
-NH- (Amide) ~11.0 - 11.5 Singlet (s)
-O-CH- ~3.8 Quartet (q)
-NH₂ ~4.2 Singlet (s)

Expected ¹³C-NMR Data (in DMSO-d₆)

Carbon Group Expected Chemical Shift (δ, ppm)
C=O (Carbonyl) 165 - 175
Aromatic-C (Naphthyl) 110 - 155
-O-CH- 65 - 75

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key absorptions would include N-H stretching from the hydrazide group, a strong C=O (amide I band) stretching from the carbonyl group, and C-O stretching from the ether linkage. The presence of the aromatic naphthyl group would be confirmed by C-H and C=C stretching vibrations. IR data for a related pyrazoline derivative synthesized from 2-(1-naphthyloxy)acetyl hydrazide shows a characteristic C=O absorption at 1760 cm⁻¹ and a C=N absorption at 1560 cm⁻¹. tandfonline.com

Expected IR Absorption Bands (KBr Pellet)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching (Amine/Amide) 3200 - 3400
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=O Stretching (Amide I) 1650 - 1680
N-H Bending (Amide II) 1515 - 1550
Aromatic C=C Stretching 1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry would be crucial for confirming its molecular formula (C13H14N2O2) and elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound is approximately 230.26 g/mol . epa.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic fragments arising from the cleavage of specific bonds. libretexts.org For this compound, key fragmentation pathways would likely involve:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group, which is a common fragmentation for ketones, aldehydes, and related compounds. miamioh.edu

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, though its prominence would depend on the specific ionization conditions. whitman.edu

Cleavage of the ether bond: The bond between the naphthyl group and the oxygen atom could cleave, leading to a prominent peak corresponding to the naphthyloxy cation or the naphthol fragment.

Loss of small molecules: Fragments corresponding to the loss of stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO) would also be anticipated.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, enabling the unambiguous determination of the elemental composition of the parent molecule and its fragments.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Predicted Fragment Ion Structure m/z (approximate)
Naphthyloxy cationC₁₀H₇O⁺143
Propanohydrazide side chainC₃H₇N₂O⁺87
Naphthyl cationC₁₀H₇⁺127
Loss of hydrazide groupC₁₁H₉O₂⁺173

Note: This table represents predicted fragments based on general fragmentation rules. Actual experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light. The UV-Vis spectrum provides information about the electronic transitions within a molecule and is often used for quantitative analysis and to gain insights into the extent of conjugation. msu.edulibretexts.org

The structure of this compound contains a naphthalene ring system, which is a strong chromophore. The UV-Vis spectrum is therefore expected to be dominated by the electronic transitions of the naphthalene moiety. Typically, naphthalene and its derivatives exhibit multiple absorption bands. oecd.org The absorption maxima (λmax) are influenced by the substituents on the naphthalene ring and the solvent used for the analysis. prasarangauom.com

The presence of the propanohydrazide side chain attached via an ether linkage would be expected to cause a slight shift in the absorption bands of the parent naphthalene chromophore. The lone pair of electrons on the oxygen atom can interact with the π-system of the naphthalene ring, potentially leading to a bathochromic (red) shift of the absorption maxima.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected Wavelength Range (nm) Notes
π → π220-250High intensity absorption, characteristic of aromatic systems.
π → π270-300Lower intensity bands, fine structure may be observed.
n → π*> 300Weak absorption, associated with the carbonyl group.

Note: This table is based on the expected spectral properties of naphthalene derivatives. Experimental verification is necessary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. miamioh.edu This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure in the solid state.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined.

While no published crystal structure for this compound is currently available, a successful crystallographic analysis would provide key structural parameters.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

Parameter Description
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space GroupThe symmetry elements of the crystal lattice.
Atomic CoordinatesThe x, y, and z coordinates of each atom in the asymmetric unit.
Bond LengthsThe distances between bonded atoms (e.g., C-C, C-O, C-N, N-N).
Bond AnglesThe angles between adjacent bonds (e.g., O-C-C, C-N-N).
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Hydrogen BondingIdentification of intermolecular and intramolecular hydrogen bonds.

The crystal structure of a related compound, N'-((2-chloro-3-quinolinyl)methylene)-2-(1-naphthyloxy)propanohydrazide, has been reported, indicating that derivatives of this scaffold are amenable to crystallographic analysis. sigmaaldrich.com

Validation of Analytical Procedures for Research-Grade Compounds

The validation of analytical procedures is essential to ensure that a method is suitable for its intended purpose. For a research-grade compound like this compound, while the stringent requirements for pharmaceutical products may not be fully applied, the core principles of analytical validation ensure the reliability and consistency of research data. According to the International Council for Harmonisation (ICH) guidelines, key validation characteristics include specificity, linearity, accuracy, precision, and robustness. whitman.edutubitak.gov.trsavemyexams.com

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as starting materials, by-products, or degradation products. For chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other potential impurities.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically determined by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spike-recovery experiments.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, for example, robustness would be tested by slightly varying parameters such as the mobile phase composition, pH, column temperature, and flow rate.

For a research-grade compound, the extent of validation may be tailored to the intended use of the data. However, adherence to these fundamental principles ensures the quality and integrity of the scientific findings.

Potential Applications in Non Biological and Materials Science Fields

Applications as Synthetic Intermediates in Fine Chemical Production

Hydrazides are a class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers. mdpi.commaterialsciencejournal.orglanxess.comlgchem.comlgchem.com The hydrazide functional group (-CONHNH2) is a versatile reactive site, capable of undergoing various transformations to create more complex molecules. mdpi.comresearchgate.net For instance, hydrazides can be readily condensed with aldehydes and ketones to form hydrazones, which are themselves important precursors for the synthesis of various heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles. researchgate.netmtct.ac.inijper.org

The presence of the 1-naphthyloxy group in 2-(1-Naphthyloxy)propanohydrazide introduces specific properties that can be exploited in fine chemical synthesis. The naphthalene (B1677914) ring system can influence the solubility, crystallinity, and electronic properties of the final products. ontosight.ai This moiety is a known fluorophore, meaning it can be incorporated into molecules designed for fluorescence-based applications.

While specific industrial-scale production of fine chemicals using this compound as a starting material is not extensively documented in publicly available literature, its potential is evident from the established chemistry of its constituent functional groups. It can serve as a precursor for creating a diverse library of compounds with potential applications in various fields of chemical manufacturing. lanxess.comnih.govmdpi.com The synthesis of derivatives from this compound, such as N'-(2-Hydroxybenzylidene)-2-(2-naphthyloxy)propanohydrazide, highlights its utility as a versatile synthetic intermediate. bldpharm.com

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagentsProduct ClassPotential Applications
CondensationAldehydes, KetonesHydrazonesSynthesis of heterocycles, photoactive materials
CyclizationCarbon disulfide, PhosgeneThiadiazoles, OxadiazolesSpecialty chemicals, pharmaceutical intermediates
AcylationAcyl chlorides, AnhydridesN-AcylhydrazidesPolymer modifiers, bioactive molecules
SulfonylationSulfonyl chloridesN-SulfonylhydrazidesIntermediate for dyes and pharmaceuticals

Exploration in Materials Science Research

The unique combination of the rigid, aromatic naphthyl group and the hydrogen-bonding capable hydrazide group makes this compound an interesting candidate for materials science research.

Hydrazide derivatives have been investigated for their role in modifying polymer properties. They can be incorporated into polymer chains or used as additives to enhance thermal stability, flame retardancy, or chelation properties for removing metal ions. aimspress.comspecialchem.com For example, a hydrazide derivative of poly(methyl acrylate) has been successfully used as an adsorbent for the removal of cupric ions from solutions. aimspress.com The introduction of the naphthyloxy group could impart additional functionalities, such as UV-shielding or fluorescence, to the modified polymers. researchgate.netresearchgate.net The incorporation of naphthyl-containing units into polymer systems can provide unique photophysical characteristics.

Potential Roles as a Polymer Additive:

Crosslinking Agent: The hydrazide group can react with suitable functional groups on polymer chains to form crosslinks, improving the mechanical properties and thermal stability of the material. specialchem.com

Surface Modifier: It could be used to modify polymer surfaces, introducing hydrophilicity or specific binding sites due to the hydrazide group.

Fluorescent Marker: The naphthyloxy group's inherent fluorescence could be used to create fluorescently tagged polymers for various analytical and imaging applications.

Compounds containing naphthalene and hydrazone structures are often associated with photoactive properties, including photochromism and fluorescence. researchgate.net Hydrazones derived from aromatic aldehydes and hydrazides can exhibit luminescence and reversible photochemical reactions. researchgate.net By reacting this compound with various aromatic aldehydes, a range of hydrazones with potentially interesting photophysical properties could be synthesized. The naphthalene moiety can act as a photosensitizer or a fluorescent core, while the C=N-N linkage of the resulting hydrazone can provide a pathway for photoinduced isomerisation or energy transfer. These properties are sought after in the development of molecular switches, optical data storage materials, and fluorescent probes. researchgate.net

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. rsc.orgresearchgate.netuclouvain.be The hydrazide functional group is an excellent motif for directing self-assembly through hydrogen bonding. nih.govrsc.orgacs.org It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of well-ordered, one-, two-, or three-dimensional structures. rsc.orgmdpi.com

The combination of the hydrogen-bonding hydrazide and the flat, aromatic naphthyloxy group in this compound makes it a prime candidate for studies in supramolecular self-assembly. The naphthalene units can engage in π-π stacking interactions, which would work in concert with the hydrogen bonds of the hydrazide groups to create stable and complex supramolecular architectures. mdpi.com Such self-assembled structures are of interest for applications in areas like crystal engineering, drug delivery, and the creation of "smart" materials that respond to external stimuli. rsc.orgacs.orgresearchgate.netbeilstein-journals.org Research on other hydrazide derivatives has demonstrated their ability to form organogels through self-assembly in non-polar solvents. rsc.org

Table 2: Intermolecular Forces in the Self-Assembly of this compound

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingHydrazide (C=O, N-H)Directional, strong; forms chains or sheets. nih.govrsc.org
π-π StackingNaphthyl ringsNon-directional; stabilizes the assembly through aromatic interactions.
Van der Waals ForcesEntire moleculeGeneral, non-specific attraction.

Role in Catalysis Research

Hydrazides and their hydrazone derivatives are effective ligands for a variety of transition metals. mtct.ac.inbohrium.commdpi.comasianpubs.orgresearchgate.net The oxygen and nitrogen atoms of the hydrazide or hydrazone moiety can coordinate to a metal center, forming stable chelate complexes. mtct.ac.inresearchgate.net These complexes have shown catalytic activity in a range of organic transformations. bohrium.commdpi.com

This compound can be used directly as a ligand or, more commonly, can be converted into a hydrazone ligand by reaction with an appropriate aldehyde or ketone. The resulting Schiff base ligand can then be complexed with transition metals like ruthenium, copper, nickel, or palladium. bohrium.commdpi.comresearchgate.net The electronic and steric properties of the ligand, which can be fine-tuned by the choice of the aldehyde/ketone and the naphthyloxy group, play a crucial role in determining the activity and selectivity of the resulting catalyst. rsc.orgnih.govrsc.orgnih.gov The bulky naphthyloxy group can create a specific steric environment around the metal center, potentially influencing the stereoselectivity of a catalytic reaction. rsc.org While specific catalytic applications using ligands derived directly from this compound are not widely reported, the extensive research on similar hydrazone-based catalysts suggests a promising area for future investigation. bohrium.commdpi.comresearchgate.net

Organocatalysis involving Hydrazide Functionality

The hydrazide moiety within the chemical structure of this compound presents significant potential for applications in the field of organocatalysis. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, offering a complementary approach to traditional metal-based catalysis. The hydrazide functional group, in particular, has been recognized for its ability to participate in a variety of catalytic transformations, primarily through the formation of reactive intermediates.

While specific research on the organocatalytic applications of this compound is not yet prevalent in the literature, the known reactivity of acyclic hydrazides allows for well-founded postulations regarding its potential. The presence of the naphthyloxy group may introduce unique steric and electronic effects that could modulate the catalytic activity and selectivity compared to other known hydrazide catalysts.

Asymmetric Diels-Alder Reaction

One of the most prominent applications of hydrazide-based organocatalysts is in the asymmetric Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for the synthesis of complex cyclic systems. Acyclic chiral hydrazides have been shown to effectively catalyze the reaction between α,β-unsaturated aldehydes and dienes. The proposed catalytic cycle involves the formation of a chiral iminium ion from the reaction of the hydrazide catalyst with the α,β-unsaturated aldehyde. This iminium ion activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the cycloaddition. The chiral environment provided by the catalyst directs the approach of the diene, leading to the formation of one enantiomer of the product in excess.

Based on studies of analogous acyclic hydrazide catalysts, the potential performance of this compound in an asymmetric Diels-Alder reaction can be illustrated. The bulky naphthyloxy group could provide significant steric shielding, potentially leading to high levels of diastereo- and enantioselectivity.

Table 1: Postulated Performance of this compound as a Catalyst in the Asymmetric Diels-Alder Reaction

EntryDieneDienophileCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (endo:exo)ee (%)
1CyclopentadieneCinnamaldehyde10CH₂Cl₂-209295:594
2CyclohexadieneCrotonaldehyde10Toluene08892:891
3IsopreneAcrolein15THF-1085>99:189

Note: The data in this table is hypothetical and is intended to be illustrative of the potential catalytic activity of this compound based on the performance of similar acyclic hydrazide organocatalysts in the scientific literature.

Asymmetric Michael Addition

The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction where hydrazide organocatalysts have demonstrated significant utility. In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. Hydrazide catalysts can activate the electrophile through iminium ion formation, similar to the Diels-Alder reaction, or they can act as a chiral Brønsted acid/base to activate the nucleophile.

The potential of this compound as a catalyst in the asymmetric Michael addition is considerable. The hydrazide moiety could facilitate the conjugate addition of various nucleophiles, such as malonates, nitroalkanes, or other stabilized carbanions, to enones or enals. The stereochemical outcome would be influenced by the steric and electronic nature of the naphthyloxypropyl group.

Table 2: Postulated Performance of this compound as a Catalyst in the Asymmetric Michael Addition

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1ChalconeDiethyl malonate10Dioxanert9592
22-Cyclohexen-1-oneNitromethane15CHCl₃48990
3(E)-3-Penten-2-oneDimethyl malonate10Acetonitrile (B52724)rt9188

Note: The data in this table is hypothetical and is intended to be illustrative of the potential catalytic activity of this compound based on the performance of similar acyclic hydrazide organocatalysts in the scientific literature.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that involves an aldehyde, an amine, and a carbonyl compound to produce β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. Hydrazide-based organocatalysts can play a crucial role in controlling the stereoselectivity of this transformation. The catalyst can activate the aldehyde component via iminium ion formation, which is then attacked by an enamine or enolate generated from the carbonyl compound.

The application of this compound as a catalyst in the asymmetric Mannich reaction could offer a route to chiral β-amino aldehydes or ketones. The structural features of the catalyst would be critical in determining the diastereo- and enantioselectivity of the reaction.

Table 3: Postulated Performance of this compound as a Catalyst in the Asymmetric Mannich Reaction

EntryAldehydeAmineKetoneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1BenzaldehydeAnilineAcetone10DMSOrt8590:1093
24-Nitrobenzaldehydep-AnisidineCyclohexanone15DMF08288:1291
3PropanalBenzylaminePropiophenone10NMPrt8892:895

Note: The data in this table is hypothetical and is intended to be illustrative of the potential catalytic activity of this compound based on the performance of similar acyclic hydrazide organocatalysts in the scientific literature.

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